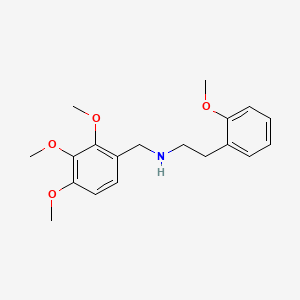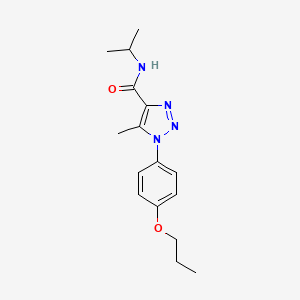
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile, also known as DMDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of protein kinase C. This enzyme is involved in various cellular processes, including cell proliferation and differentiation, and its dysregulation has been linked to several diseases, including cancer. 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of protein kinase C in vitro, which may explain its anti-cancer properties.
Biochemical and Physiological Effects:
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of protein kinase C and reduce the production of reactive oxygen species. In vivo studies have shown that 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has anti-tumor properties in animal models, but further studies are needed to determine its efficacy in humans.
Advantages and Limitations for Lab Experiments
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a simple method and has been reported to have low toxicity. However, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile also has some limitations, including its limited solubility in water and its potential to form aggregates in solution. These limitations may affect its efficacy in some experiments and require further optimization.
Future Directions
There are several future directions for the study of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer properties and its mechanism of action. This may involve testing its efficacy in different cancer cell lines and animal models and identifying its molecular targets. Another potential direction is to explore its applications in material science, such as the synthesis of fluorescent dyes and polymers. Additionally, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile may have potential applications in other fields, such as analytical chemistry and drug delivery. Further studies are needed to explore these potential applications.
Synthesis Methods
The synthesis of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-nitrobenzaldehyde, followed by reduction and cyclization. The resulting product is then treated with potassium cyanide to obtain 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile. This synthesis method has been reported in several research articles and has been optimized to yield high purity 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile.
Scientific Research Applications
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been tested for its anti-cancer properties and has shown promising results. It has also been studied as a potential inhibitor of protein kinase C, which is involved in various cellular processes. In material science, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been used as a building block for the synthesis of fluorescent dyes and polymers. In analytical chemistry, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been utilized as a reagent for the detection of metal ions.
properties
IUPAC Name |
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-10-3-4-11(2)14(7-10)17-13-6-5-12(20)8-16(13)22-18(21)15(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXTYPIPGDFAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5278825 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4884905.png)

![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4884922.png)
![methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4884928.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)

![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)

![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)


![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4884997.png)